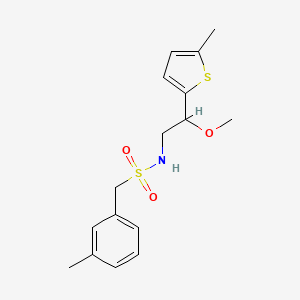
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Synonyms : Lithium(I) 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetate; 1,3,4-Oxadiazole-2-acetic acid, 5-methyl-, lithium salt (1:1)
Molecular Structure Analysis
The molecular structure of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate consists of a five-membered heterocyclic ring system containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Unfortunately, I couldn’t retrieve the exact molecular structure image, but you can find it in relevant literature.
Chemical Reactions Analysis
The compound’s chemical reactions and transformations are essential for understanding its behavior. For instance, the presence of bromine derivatives has been explored in the synthesis of related oxadiazole compounds . Further studies are needed to elucidate specific reactions involving this compound.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 133–135°C
- FT-IR Peaks : 1640 cm-1 (C=O), 3518 cm-1 (OH)
- 1H NMR Peaks : 6.76–7.86 (m, 9H, Ar–H), 12.2 (bs, 1H, OH)
- 13C-NMR Peaks : δ 116.1, 129.08, 131.1, 132.6, 132.9, 133.5, 139.1, 163.13, 195.1
Wissenschaftliche Forschungsanwendungen
Lithium-Ion Batteries
Lithium-ion batteries are ubiquitous in portable electronics, electric vehicles, and renewable energy storage. The compound’s lithium ion can participate in redox reactions, contributing to the battery’s energy storage capacity. Researchers explore its potential as an electrolyte additive or as part of the cathode or anode materials .
Polymer Electrolytes
In lithium-ion batteries, polymer electrolytes play a crucial role in ion transport. Incorporating this compound into polymer electrolytes could enhance their conductivity, leading to more efficient charge-discharge cycles and improved battery performance .
Suppression of Lithium Dendrite Growth
Lithium dendrites can cause short circuits in batteries, leading to thermal runaway and safety hazards. Coating anodes with polymers containing this compound may inhibit dendrite growth, preventing separator penetration and enhancing battery safety .
Modified Silicon Anodes
Silicon-based anodes offer high capacity but suffer from volume expansion during cycling. Incorporating this compound into three-dimensional silicon structures could improve stability, enhance lithium-ion intercalation, and mitigate capacity loss .
Lithium Recycling via Membrane Separation
As demand for lithium increases, recycling spent lithium-ion batteries becomes crucial. Membrane separation techniques, including this compound, efficiently recover lithium resources from battery waste, addressing resource limitations .
High-Voltage Lithium Battery Technology
Understanding lithium inventory loss is essential for developing high-voltage (>4.4 V) lithium-ion batteries. This compound’s behavior in full cells sheds light on critical bottlenecks, guiding advancements in battery technology .
Eigenschaften
IUPAC Name |
lithium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOPLENCEUBOKI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NN=C(O1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2737293.png)
![N-cyclopropyl-3-{[1-(methoxyacetyl)piperidin-3-yl]methoxy}benzamide](/img/structure/B2737294.png)
![2-(4-Methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737296.png)
![1-Methyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2737297.png)

![1-(3-chlorophenyl)-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)
![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)

![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)




![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2737314.png)